molecular formula C8H5ClN2O B1423403 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1167056-35-0

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B1423403
CAS No.: 1167056-35-0
M. Wt: 180.59 g/mol
InChI Key: DFZXAWKVLLHTLG-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a multifunctional pyrrolopyridine derivative designed for research and development. The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, known for its resemblance to purine bases, which facilitates interaction with various biological targets . This compound is specifically functionalized with a reactive 3-carbaldehyde group and a 5-chloro substituent, making it a valuable intermediate for further synthetic elaboration, such as the construction of oximes, triazole hybrids, and other complex molecules aimed at enhancing antiproliferative activity . Its primary research value lies in the development of novel small-molecule therapeutics, particularly as antiproliferative agents that interact with cellular DNA and as potential inhibitors of serine proteases like human neutrophil elastase (HNE), which is implicated in chronic inflammatory lung diseases . The aldehyde group is a key handle for the Vilsmeier-Haack reaction, a common formylation pathway for electron-rich heterocycles, underscoring its utility in complex synthetic routes . Researchers can leverage this building block to explore structure-activity relationships, develop kinase inhibitors, and create new chemical entities for probing biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-1-6-5(4-12)2-10-7(6)3-11-8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZXAWKVLLHTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of novel materials and catalysts .

Biology and Medicine: It is being investigated for its role in inhibiting certain enzymes and receptors involved in disease processes .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility as a synthetic intermediate makes it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro substituent may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Observations :

  • Methoxy groups increase electron density, reducing reactivity toward electrophilic substitution compared to chloro/bromo analogues .
  • The formyl group (-CHO) in the target compound offers versatile reactivity for further derivatization, whereas carboxylic acids (-COOH) favor salt formation .

Positional Isomerism and Core Structure

Compound Name Core Structure Functional Group Position Key Properties Reference
This compound Pyrrolo[2,3-c]pyridine CHO (3), Cl (5) Higher steric hindrance at position 3
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Pyrrolo[2,3-b]pyridine CHO (3), Br (5) Altered π-stacking due to ring fusion
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Pyrrolo[2,3-b]pyridine CHO (3), Cl (4) Chlorine at position 4 alters electronic distribution

Key Observations :

  • Pyrrolo[2,3-c]pyridine derivatives (e.g., target compound) exhibit distinct electronic properties compared to [2,3-b] isomers due to differences in ring fusion .
  • Position 5 substituents (Cl/Br) in pyrrolo[2,3-c]pyridines are more sterically accessible than position 4 in pyrrolo[2,3-b]pyridines, influencing binding interactions in biological targets .

Key Observations :

  • Tosylation (e.g., compound 10) significantly improves stability and handling of reactive intermediates .
  • Fe-catalyzed cross-couplings enable the introduction of alkyl groups (e.g., cyclohexyl) into pyrrolopyridine cores, expanding structural diversity .

Key Observations :

  • Bulky substituents (e.g., 2-methylphenyl in compound 113) improve lipophilicity and membrane permeability but may reduce aqueous solubility .

Biological Activity

5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₅ClN₂O
  • CAS Number : 1167056-35-0

The compound features a pyrrolo[2,3-c]pyridine core with a chloro group at the 5-position and an aldehyde group at the 3-position. This structural configuration is significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of pyrrole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL . This suggests potential applications in developing new antibacterial agents.

Enzyme Inhibition

Studies have highlighted the compound's potential as an enzyme inhibitor. For example, certain pyrrole derivatives have been evaluated for their inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity treatments. The IC50 values for related compounds were reported as low as 6.09 µM . This positions this compound as a candidate for further exploration in metabolic disease therapies.

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors:

  • Hydrogen Bonding : The aldehyde group can form hydrogen bonds with amino acid residues in enzyme active sites.
  • Covalent Interactions : The chloro group may participate in nucleophilic substitution reactions, potentially modifying enzyme activity.

Research Findings and Case Studies

Recent studies have focused on synthesizing new derivatives based on the core structure of this compound to enhance its biological profile:

CompoundActivityMIC (µg/mL)Reference
Pyrrole Derivative AAntibacterial6.09
Pyrrole Derivative BPTP1B Inhibition8.66
Pyrrole BenzamideAntituberculosis5

Case Study: Anticancer Activity

In vitro studies have demonstrated that some derivatives induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. These findings suggest that modifications to the pyrrole structure can lead to enhanced anticancer properties, warranting further investigation into the specific mechanisms involved .

Q & A

Q. What are the synthetic routes for preparing 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted precursors. For example, dihydroxylation of 4-allyl-3-aminoisoquinoline derivatives followed by oxidative cleavage yields intermediates like diols, which are then treated with sodium peroxide to form aldehydes. Subsequent cyclization under controlled pH and temperature generates the pyrrolo-pyridine core . Optimization may include adjusting reaction stoichiometry (e.g., 2:1 molar ratio of NaIO₄ to diol for oxidation) and using aqueous/organic biphasic systems to enhance yields .

Q. How is the structure of this compound confirmed experimentally?

Key techniques include:

  • 1H/13C NMR : Distinct signals for the aldehyde proton (δ ~10 ppm) and aromatic protons (δ 7–8 ppm) confirm substitution patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 193.05 for C₈H₅ClN₂O) validate the molecular formula .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 49.89%, H: 2.62%, N: 14.54%) .

Q. What are the critical physicochemical properties influencing its reactivity in downstream applications?

  • Aldehyde functionality : Enables nucleophilic additions (e.g., Schiff base formation) for derivatization .
  • Chlorine substituent : Enhances electrophilicity at the 5-position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Planar aromatic system : Promotes π-π stacking interactions in biological target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies in reported IC₅₀ values (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (e.g., pH, co-solvents) or cellular permeability differences. To address this:

  • Standardize assays : Use identical cell lines (e.g., A2780 ovarian cancer cells) and buffer systems .
  • Control for solubility : Employ DMSO concentrations ≤0.1% to avoid artifacts .
  • Validate targets : Use siRNA knockdowns or competitive binding assays to confirm specificity .

Q. What strategies improve the yield of this compound in multistep syntheses?

  • Intermediate purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes byproducts early .
  • Catalyst selection : Use Pd(PPh₃)₄ for coupling reactions to minimize side reactions .
  • Temperature control : Maintain ≤40°C during aldehyde formation to prevent decomposition .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Docking studies : Utilize AutoDock Vina to model binding to kinase domains (e.g., FGFR1) based on the aldehyde’s hydrogen-bonding potential .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl at position 5) with inhibitory activity against tyrosine kinases .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

Q. What are the challenges in characterizing degradation products under physiological conditions?

  • LC-MS/MS : Detect hydrolysis products (e.g., carboxylic acid derivatives) using reverse-phase C18 columns and 0.1% formic acid in mobile phase .
  • Stability studies : Monitor pH-dependent degradation (t₁/₂ ~12 hrs at pH 7.4) to identify labile sites .

Key Considerations for Researchers

  • Leverage NMR/LC-MS : Critical for confirming regioisomeric purity, as even minor impurities can skew biological results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 2
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5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

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